D-Gulose-18O6

Mass spectrometry Isotopic dilution Quantitative LC-MS

D-Gulose-18O6 (also sold as D-[UL-18O6]gulose) is a stable-isotope-labeled monosaccharide in which all six oxygen atoms are enriched with the heavy isotope 18O (>90 atom %). D-Gulose is a rare aldohexose that occurs naturally in archaea and a few bacteria but is absent from most eukaryotic metabolomes.

Molecular Formula C6H12O6
Molecular Weight 192.15 g/mol
Cat. No. B12405533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gulose-18O6
Molecular FormulaC6H12O6
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2
InChIKeyGZCGUPFRVQAUEE-SQEQOMJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Gulose-18O6 – The Uniformly 18O-Labeled Rare Aldohexose for Undisputed Mass Spectrometry Quantitation


D-Gulose-18O6 (also sold as D-[UL-18O6]gulose) is a stable-isotope-labeled monosaccharide in which all six oxygen atoms are enriched with the heavy isotope 18O (>90 atom %) . D-Gulose is a rare aldohexose that occurs naturally in archaea and a few bacteria but is absent from most eukaryotic metabolomes [1]. The uniformly labeled isotopologue therefore combines the analytical advantages of a large, unambiguous mass shift (+12 Da relative to unlabeled D-gulose) with a xenometabolic sugar backbone that minimises endogenous background, making it a high-certainty internal standard or tracer for liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) workflows.

Why Generic Substitution of D-Gulose-18O6 Fails in Quantitative Workflows


Carbon-13 or single-position 18O-labeled hexoses (e.g., D-Glucose-6-18O) are widely available, but they cannot replicate the analytical performance of D-Gulose-18O6 in three critical respects. First, D-gulose is not a general surrogate for glucose or galactose in metabolic tracing because it is not fermented by yeast and is not processed by canonical glycolytic enzymes [1]. Second, partial 18O labeling (e.g., D-Gulose-18O2) yields a mass shift of only +4 Da, which overlaps with the natural-abundance 13C₂ isotopologue of the unlabeled sugar and therefore compromises signal specificity in complex matrices . Third, uniformly 18O₆-labeled common hexoses such as D-Glucose-18O6 or D-Galactose-18O6 suffer from high endogenous background when used as internal standards in biological samples, an interference that the rare sugar D-gulose largely eliminates . These limitations make plug-and-play substitution unreliable for quantitative assays, procurement of the exact isotopologue is mandatory for data integrity.

D-Gulose-18O6 Quantitative Evidence vs. Closest Labeled Analogs


Mass Shift: +12 Da (Uniform 18O6) vs. +4 Da (18O2) Eliminates Isotopologue Overlap

D-Gulose-18O6 delivers a +12 Da mass shift relative to the unlabeled parent (192.16 Da vs. 180.16 Da), whereas the partially labeled D-Gulose-18O2 offers only +4 Da (184.16 Da) . In electrospray ionisation MS, the natural-abundance 13C₂ isotopologue of the unlabeled hexose appears at M+2 Da, meaning the 18O2 isotopologue is insufficiently resolved from endogenous background in many biological extracts. The +12 Da shift of the uniformly labeled species places the analyte in a low-background spectral window, enabling reliable integration and lower limits of quantitation.

Mass spectrometry Isotopic dilution Quantitative LC-MS

Isotopic Enrichment: ≥90% Atom 18O vs. Variable 50–95% for Single-Position Glucose-18O

Alfa Chemistry specifies an isotopic enrichment of ≥90 atom % 18O for D-Gulose-18O6 . In contrast, the same supplier lists a wide range of 50–95 atom % for D-Glucose-6-18O, with the final enrichment being batch-dependent . A lower enrichment means a higher fraction of unlabeled or partially labeled molecules, which dilutes the tracer signal and reduces the effective concentration of the labeled species in spike-in experiments. The tighter, higher enrichment specification of D-Gulose-18O6 therefore supports more reproducible quantitative workflows.

Stable-isotope enrichment Tracer fidelity Quantitative accuracy

Xenometabolic Backbone: D-Gulose Is Not a Mammalian Substrate, Minimising Endogenous Background

D-Gulose is a C-3 epimer of galactose and is not metabolised by the canonical glycolytic pathway in mammals [1]. When used as an internal standard in LC-MS assays of plasma, urine, or tissue homogenates, D-Gulose-18O6 produces a near-zero endogenous background, unlike D-Glucose-18O6 which co-elutes with millimolar concentrations of endogenous glucose and creates substantial isotopic cross-talk. This property is class-level and shared by other rare aldohexoses, but among the commercially available uniformly 18O-labeled rare hexoses (allose, altrose, gulose, idose, talose), D-gulose offers a unique stereochemical configuration that avoids metabolic interference in tested eukaryotic systems.

Metabolic tracing Rare sugars Background suppression

Chemical Purity: ≥98% Guaranteed for Consistent Spike-In Calibration

InvivoChem certifies D-Gulose-18O6 at ≥98% chemical purity by HPLC . The identical purity threshold is listed for the 18O2 variant, so absolute purity is not a differentiator within the gulose family. However, compared with generic stable-isotope-labeled carbohydrates that are often sold at ≥95% purity (e.g., D-Glucose-[6-18O] from BOC Sciences ), the 98% specification provides an additional margin that directly reduces the relative error in calibration-curve slope calculations. A 3-percentage-point purity gap can translate into a proportional systematic bias in quantitative LC-MS/MS assays when the internal standard is assumed to be 100% pure.

Analytical standard Purity specification Calibration linearity

Uniform 18O6 Labeling Enables 13C-NMR Oxygen-18 Isotope-Shift Experiments Without Positional Ambiguity

In 13C NMR spectroscopy, each 18O atom directly bonded to a carbon induces a characteristic upfield isotope shift (typically 0.02–0.05 ppm) [1]. When a sugar is uniformly 18O-labeled at all six positions, every carbon resonance is shifted, allowing simultaneous monitoring of oxygen exchange at all sites in a single experiment. This contrasts with position-specific labels (e.g., D-Gulose-3,4-18O2) that report on only two sites, or 13C-based labels (e.g., D-Gulose-UL-13C6) that probe carbon flux but not oxygen fate. D-Gulose-18O6 is therefore the only commercially available gulose isotopologue that supports global oxygen-exchange studies by 13C NMR.

13C NMR Isotope shift Oxygen exchange kinetics

Where D-Gulose-18O6 Outperforms Alternative Labels: Procurement-Driven Application Scenarios


Absolute Quantitation of Rare Hexoses in Biological Matrices by Isotope-Dilution LC-MS/MS

Spike D-Gulose-18O6 into plasma, urine, or cell lysates as an internal standard for the quantitation of unlabeled D-gulose or its metabolic products. The +12 Da mass shift avoids overlap with endogenous 13C isotopologues, while the xenometabolic nature of gulose eliminates background interference. This approach is validated by the ≥98% purity and ≥90% atom enrichment specifications .

Oxygen-Exchange Kinetic Studies of Glycosidases and Carbohydrate-Active Enzymes

Use D-Gulose-18O6 as a substrate or product surrogate in 13C NMR experiments to measure oxygen exchange rates at all six positions simultaneously. This eliminates the need to synthesise multiple position-specific 18O probes and provides a global kinetic readout .

Negative-Control Tracer in Glucose-Utilisation Studies

Because D-gulose is not phosphorylated by mammalian hexokinase, D-Gulose-18O6 can serve as a non-metabolisable control tracer alongside D-Glucose-13C₆ in dual-label infusion experiments. The distinct mass and metabolic inertness enable quantification of non-specific uptake or extracellular volume without confounding glycolytic flux measurements .

Calibration of High-Resolution Mass Spectrometers for Sub-ppm Mass Accuracy

The uniform 18O₆ labeling yields a clean, well-resolved isotopologue cluster up to M+12 Da, making D-Gulose-18O6 an ideal low-molecular-weight calibrant for tuning Orbitrap or Q-TOF instruments in the m/z 150–250 range, where common calibrants (e.g., sodium formate clusters) often show gaps .

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